Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a methyl ester group, and a 4-methylcyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and the 4-methylcyclohexylamine derivative. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Methyl Ester Group: This step involves esterification reactions, often using methanol and an acid catalyst.
Coupling with 4-Methylcyclohexylamine: The final step involves the coupling of the thiophene derivative with 4-methylcyclohexylamine, typically using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Glimepiride: A sulfonylurea antidiabetic drug with a similar structural motif.
Glipizide: Another sulfonylurea with comparable pharmacological properties.
Glyburide: Shares structural similarities and is used in the treatment of type 2 diabetes.
Uniqueness
METHYL 3-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring and 4-methylcyclohexylamine moiety differentiate it from other compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C14H20N2O3S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
methyl 3-[(4-methylcyclohexyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-9-3-5-10(6-4-9)15-14(18)16-11-7-8-20-12(11)13(17)19-2/h7-10H,3-6H2,1-2H3,(H2,15,16,18) |
InChI Key |
MQMIIBOYDWAJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.